molecular formula C11H7Cl3N2O2 B12078209 (4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate CAS No. 650592-20-4

(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate

Cat. No.: B12078209
CAS No.: 650592-20-4
M. Wt: 305.5 g/mol
InChI Key: XZEOYGPUEQKENL-UHFFFAOYSA-N
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Description

The compound “(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate” is a chlorinated imidazole derivative esterified with a 4-chlorobenzoate group. Its structure features a 1H-imidazole ring substituted with two chlorine atoms at positions 4 and 5, linked via a methylene bridge to the para-chlorinated benzoate ester.

Properties

CAS No.

650592-20-4

Molecular Formula

C11H7Cl3N2O2

Molecular Weight

305.5 g/mol

IUPAC Name

(4,5-dichloroimidazol-1-yl)methyl 4-chlorobenzoate

InChI

InChI=1S/C11H7Cl3N2O2/c12-8-3-1-7(2-4-8)11(17)18-6-16-5-15-9(13)10(16)14/h1-5H,6H2

InChI Key

XZEOYGPUEQKENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCN2C=NC(=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester typically involves the condensation of 4-chlorobenzoic acid with 4,5-dichloro-1H-imidazole-1-methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity or protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate” with structurally related imidazole and benzoate derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Structural and Functional Comparisons

Compound Name Imidazole Substituents Benzoate/Related Group Key Properties/Applications Reference
(4,5-Dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate 4,5-dichloro 4-chlorobenzoate ester High lipophilicity; potential antifungal activity (inferred from analogs) N/A
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride 4,5-diphenyl Benzoyl chloride Electron-rich imidazole; used in peptide coupling reactions [7]
4-(Chloromethyl)-1H-imidazole hydrochloride Chloromethyl at position 4 Hydrochloride salt Reactive intermediate for alkylation reactions [9]
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole 2-chloro; 4-fluorobenzyl None (benzyl substituent) Antiparasitic activity (inferred from benzimidazole analogs) [10]
4-Chlorobenzoate (degradation intermediate) N/A Free 4-chlorobenzoate acid Degraded by Arthrobacter spp.; lower environmental persistence [5]

Key Observations

Substituent Effects on Reactivity and Bioactivity The 4,5-dichloro substitution on the imidazole ring enhances electron-withdrawing effects, making the compound more electrophilic compared to 4,5-diphenyl analogs (e.g., [7]), which are electron-rich and suited for aromatic interactions .

Synthetic Accessibility

  • Chlorination of imidazole precursors (e.g., using SOCl₂, as in [3]) is a common route for introducing chloro groups, while esterification with 4-chlorobenzoyl chloride would follow standard acylation protocols .
  • In contrast, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride requires Ullmann-type coupling for phenyl group introduction, complicating synthesis.

Environmental and Metabolic Stability

  • The ester linkage in the target compound may hydrolyze to 4-chlorobenzoic acid, which is metabolized by soil bacteria (e.g., Arthrobacter spp.) . This contrasts with 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole , where the benzyl group resists hydrolysis, prolonging environmental persistence.

Biological Activity Trends Dichloroimidazole derivatives are often associated with antifungal and antimicrobial activity due to halogen-induced disruption of enzyme function.

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